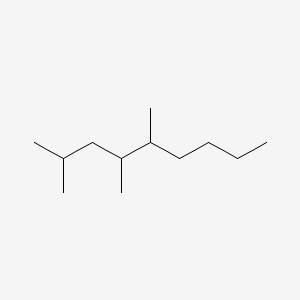

2,4,5-Trimethylnonane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

62184-62-7 |

|---|---|

Molecular Formula |

C12H26 |

Molecular Weight |

170.33 g/mol |

IUPAC Name |

2,4,5-trimethylnonane |

InChI |

InChI=1S/C12H26/c1-6-7-8-11(4)12(5)9-10(2)3/h10-12H,6-9H2,1-5H3 |

InChI Key |

NZAPYIGNIYRJNJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C)C(C)CC(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Physical Properties of 2,4,5-Trimethylnonane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-trimethylnonane is a branched alkane with the molecular formula C₁₂H₂₆. As a member of the hydrocarbon family, its physical properties are of interest in various fields, including fuel technology, materials science, and as a non-polar solvent in chemical synthesis. This document provides a concise overview of the known physical characteristics of this compound, supported by general experimental methodologies for their determination.

Core Physical Properties

The physical properties of this compound are determined by its molecular structure and the intermolecular van der Waals forces. The following table summarizes the key quantitative data available for this compound.

| Physical Property | Value | Reference |

| Molecular Formula | C₁₂H₂₆ | [1][2] |

| Molecular Weight | 170.33 g/mol | [1][3] |

| Boiling Point | 195 °C | [1][2] |

| Melting Point | -50.8 °C (estimate) | [1][2] |

| Density | 0.7543 g/cm³ | [1][2] |

| Refractive Index | 1.4227 | [1][2] |

Experimental Protocols for Property Determination

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a compound like this compound, a common and effective method is the Thiele Tube Method .[4]

-

Principle: This method utilizes a small sample size (less than 0.5 mL) and relies on the principle of vapor pressure equilibrium.[5]

-

Procedure:

-

A small amount of the liquid sample is placed in a small test tube, and a capillary tube, sealed at one end, is inverted into the liquid.[4]

-

This assembly is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil to ensure uniform heat distribution.[4]

-

As the temperature rises, the air trapped in the capillary tube expands and escapes. When the boiling point is reached, the vapor of the sample will also enter the capillary tube, causing a steady stream of bubbles.

-

The heat source is then removed, and the temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[5]

-

Density Measurement

The density of a liquid is its mass per unit volume. For liquid hydrocarbons, density can be accurately measured using a pycnometer or a digital density meter .

-

Principle: A pycnometer is a flask with a precisely known volume. The density is determined by measuring the mass of the pycnometer when empty, filled with the sample liquid, and filled with a reference substance of known density (like water).

-

Procedure (Pycnometer):

-

The mass of the clean, dry pycnometer is accurately measured.

-

The pycnometer is filled with the liquid sample, and its mass is measured again.

-

The pycnometer is then emptied, cleaned, and filled with a reference liquid (e.g., deionized water) of a known density at the same temperature, and its mass is measured.

-

The density of the sample is calculated using the masses and the known density of the reference liquid.

-

Modern laboratories often use digital density meters which work on the principle of an oscillating U-tube. The frequency of oscillation is dependent on the density of the liquid filling the tube. These instruments provide rapid and highly accurate measurements.

Refractive Index Measurement

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property of a substance and is dependent on temperature and the wavelength of light.[6] The Abbe refractometer is a common instrument for this measurement.

-

Principle: The Abbe refractometer measures the critical angle of refraction of a thin layer of the liquid sample placed between two prisms.[7]

-

Procedure:

-

A few drops of the liquid sample are placed on the surface of the prism.[7]

-

A light source, often a sodium D-line source (589 nm), is directed through the prisms and the sample.[6]

-

The user looks through an eyepiece and adjusts a knob to bring a dividing line between light and dark fields into a specific position on a crosshair.[7]

-

The refractive index is then read directly from a calibrated scale.[8] Temperature control is crucial for accurate measurements, and values are typically reported at 20°C.[6][8]

-

Logical Relationships and Visualization

Due to the chemically inert nature of alkanes like this compound under physiological conditions, they are not known to be involved in biological signaling pathways or complex metabolic processes that would necessitate a visual representation. Their primary roles in a biological or pharmaceutical context would be as excipients or solvents, where their physical properties, rather than specific chemical interactions, are of importance. Therefore, no signaling pathway or experimental workflow diagram is applicable.

References

- 1. onepetro.org [onepetro.org]

- 2. match.pmf.kg.ac.rs [match.pmf.kg.ac.rs]

- 3. onepetro.org [onepetro.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Video: Boiling Points - Concept [jove.com]

- 6. athabascau.ca [athabascau.ca]

- 7. davjalandhar.com [davjalandhar.com]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Molecular Structure and Bonding of 2,4,5-Trimethylnonane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and bonding of 2,4,5-trimethylnonane, a branched alkane with the molecular formula C₁₂H₂₆. Due to the limited availability of experimental data for this specific isomer, this document combines information from established chemical principles, data from analogous compounds, and computational predictions to offer insights into its structural and chemical properties. This guide covers its fundamental physicochemical characteristics, delves into the intricacies of its bond lengths, bond angles, and conformational isomers, and presents predicted spectroscopic data for its identification. Additionally, a plausible experimental protocol for its synthesis is detailed, providing a foundational resource for researchers in organic chemistry and related fields.

Introduction

This compound is a saturated hydrocarbon belonging to the class of highly branched alkanes.[1] Its structure consists of a nine-carbon nonane (B91170) backbone with three methyl group substituents at the 2, 4, and 5 positions. The presence of these methyl groups introduces chirality at the C4 and C5 positions, leading to the possibility of stereoisomers. The arrangement of these branched alkyl groups significantly influences its physical properties, such as boiling point and viscosity, and its molecular interactions. Understanding the detailed molecular structure and bonding of such molecules is crucial for applications in areas like lubricant technology, fuel science, and as reference compounds in analytical chemistry.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These values are primarily derived from computational models and estimations, providing a baseline for its expected physical behavior.[2][3][4]

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₆ | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Molar Mass | 170.33 g/mol | PubChem[1] |

| CAS Number | 62184-62-7 | PubChem[1] |

| Boiling Point (estimated) | 195 °C | ChemicalBook[2] |

| Melting Point (estimated) | -50.8 °C | ChemicalBook[2] |

| Density (estimated) | 0.7543 g/cm³ | ChemicalBook[2] |

| Refractive Index (estimated) | 1.4227 | ChemicalBook[2] |

Molecular Structure and Bonding

The molecular structure of this compound is characterized by sp³ hybridized carbon atoms forming a non-linear aliphatic chain. The bonding consists exclusively of carbon-carbon and carbon-hydrogen single bonds.

Bond Lengths and Angles

The bond angles around the sp³ hybridized carbons are predicted to deviate from the ideal tetrahedral angle of 109.5° due to steric hindrance. The presence of bulky methyl groups in close proximity, particularly around the C4 and C5 positions, will likely cause an increase in the C-C-C bond angles to minimize steric strain.

Estimated Structural Parameters:

| Parameter | Estimated Value | Justification |

| C-C Bond Length | ~1.54 Å | Standard for alkanes |

| C-H Bond Length | ~1.09 Å | Standard for alkanes |

| C-C-C Bond Angles (unbranched) | ~109.5° | Ideal tetrahedral geometry |

| C-C-C Bond Angles (at branch points) | >109.5° | Steric repulsion between methyl groups |

Conformational Analysis

The rotation around the numerous C-C single bonds in this compound gives rise to a multitude of conformational isomers. The relative stability of these conformers is determined by torsional strain (eclipsing interactions) and steric strain (van der Waals repulsion between bulky groups). The most stable conformations will adopt a staggered arrangement that maximizes the distance between the largest substituents.

The rotation around the C4-C5 bond is of particular interest due to the presence of methyl groups on both carbons. The Newman projections for the rotation around this bond illustrate the different staggered and eclipsed conformations and their relative energies. The anti-conformation, where the two largest groups (the rest of the carbon chain on each side) are 180° apart, is expected to be the most stable. Gauche interactions, where these groups are 60° apart, will be of higher energy.

References

Synthesis Pathways for Highly Branched Alkanes: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

Highly branched alkanes are of paramount importance in various sectors, most notably as high-octane components in gasoline and as crucial building blocks in chemical synthesis. Their unique structural properties, which impart desirable physical and chemical characteristics such as higher octane (B31449) numbers and lower freezing points, necessitate efficient and selective synthesis methodologies. This technical guide provides a comprehensive overview of the core synthetic pathways for producing highly branched alkanes. It details the fundamental industrial processes of catalytic isomerization, alkylation, and catalytic cracking, alongside laboratory-scale synthesis approaches. This document is intended to serve as a detailed resource, offering insights into reaction mechanisms, experimental protocols, and comparative performance data to aid researchers and professionals in the field.

Introduction

The degree of branching in alkanes significantly influences their properties. Increased branching generally leads to a higher research octane number (RON) and motor octane number (MON), which are critical measures of a fuel's resistance to knocking in internal combustion engines. For instance, n-heptane has a RON of 0, while its highly branched isomer, 2,2,3-trimethylbutane (B165475) (triptane), boasts a RON of approximately 112.[1] This substantial difference underscores the industrial drive to convert linear alkanes into their branched counterparts. The primary industrial methods for achieving this are catalytic isomerization, alkylation, and catalytic cracking.[2][3]

This guide will delve into the intricacies of these processes, providing quantitative data on their performance, detailed experimental protocols for key reactions, and visual representations of the underlying chemical transformations.

Core Industrial Synthesis Pathways

The large-scale production of highly branched alkanes is dominated by three main refining processes: catalytic isomerization, alkylation, and catalytic cracking.

Catalytic Isomerization

Catalytic isomerization is a chemical process that converts linear alkanes into their branched isomers.[4] This process is particularly important for upgrading the octane number of light naphtha fractions (typically C5-C6 alkanes).[5]

Mechanism: The isomerization of n-alkanes over bifunctional catalysts proceeds through a well-established mechanism involving carbenium ion intermediates.[6][7] The process begins with the dehydrogenation of the n-alkane on a metal site (e.g., platinum) to form an alkene. The alkene then migrates to an acid site on the catalyst support (e.g., a zeolite), where it is protonated to form a secondary carbenium ion. This carbenium ion can then undergo skeletal rearrangement via a series of hydride and methyl shifts to form a more stable tertiary carbenium ion. This rearranged ion can then either isomerize further or be deprotonated back to a branched alkene, which is subsequently hydrogenated on the metal site to yield the final branched alkane product.[6][8]

// Node Definitions nAlkane [label="n-Alkane", fillcolor="#F1F3F4", fontcolor="#202124"]; Alkene [label="Alkene", fillcolor="#F1F3F4", fontcolor="#202124"]; secCarbocation [label="Secondary\nCarbocation", fillcolor="#FBBC05", fontcolor="#202124"]; tertCarbocation [label="Tertiary\nCarbocation", fillcolor="#EA4335", fontcolor="#202124"]; isoAlkene [label="iso-Alkene", fillcolor="#F1F3F4", fontcolor="#202124"]; isoAlkane [label="iso-Alkane", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edge Definitions nAlkane -> Alkene [label="- H2 (Metal Site)", color="#4285F4"]; Alkene -> secCarbocation [label="+ H+ (Acid Site)", color="#4285F4"]; secCarbocation -> tertCarbocation [label="Skeletal\nRearrangement", color="#EA4335"]; tertCarbocation -> isoAlkene [label="- H+ (Acid Site)", color="#4285F4"]; isoAlkene -> isoAlkane [label="+ H2 (Metal Site)", color="#4285F4"]; }

Quantitative Data:

The performance of isomerization catalysts is highly dependent on the catalyst composition and reaction conditions. Below is a comparative table of various zeolite-based catalysts for n-heptane hydroisomerization.

| Catalyst | Temperature (°C) | n-Heptane Conversion (%) | i-Heptane Selectivity (%) | Multi-branched i-Heptane Yield (%) | Reference |

| Pt/ZSM-22 (PZH-0.3) | 260 | 81.1 | - | - | [9] |

| Pt/ZSM-22 (PZH-0.5) | 320 | - | - | 13.6 | [9] |

| Pt/MCM48-HZSM5 | 350 | ~95 | ~85 | - | [10] |

| Pt/Mn-Al(60)Hb | - | 90.1 | 62.4 | - | [11] |

| Pt/Al(60)Hb | - | 89.3 | 64.3 | - | [11] |

Note: Direct comparison can be challenging due to variations in experimental conditions across different studies.

Alkylation

Alkylation in the context of petroleum refining is the process of combining light iso-paraffins, most commonly isobutane (B21531), with light olefins (e.g., propylene, butylene) to produce a mixture of higher molecular weight, highly branched alkanes known as alkylate.[12][13] Alkylate is a premium gasoline blending component due to its high octane number and clean-burning characteristics.[9]

Mechanism: The alkylation reaction is catalyzed by strong acids, such as sulfuric acid (H₂SO₄) or hydrofluoric acid (HF).[13] The mechanism involves the formation of a carbenium ion from the olefin by protonation from the acid catalyst. This carbenium ion then reacts with an isobutane molecule to form a larger tertiary carbocation and a new isobutane-derived carbocation, which continues the chain reaction. The larger carbocations can undergo further reactions and rearrangements before abstracting a hydride from another isobutane molecule to form the final stable branched alkane product.[12]

// Node Definitions Isobutane [label="Isobutane Feed", fillcolor="#F1F3F4", fontcolor="#202124"]; Olefin [label="Olefin Feed", fillcolor="#F1F3F4", fontcolor="#202124"]; Reactor [label="Alkylation Reactor\n(Acid Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Settler [label="Acid Settler", fillcolor="#FBBC05", fontcolor="#202124"]; Fractionation [label="Fractionation Section", fillcolor="#34A853", fontcolor="#FFFFFF"]; Alkylate [label="High-Octane Alkylate", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Byproducts [label="LPG, n-Butane", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; RecycleAcid [label="Recycled Acid", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; RecycleIsobutane [label="Recycled Isobutane", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edge Definitions Isobutane -> Reactor; Olefin -> Reactor; Reactor -> Settler; Settler -> Fractionation [label="Hydrocarbon Phase"]; Settler -> RecycleAcid [label="Acid Phase"]; RecycleAcid -> Reactor [style=dashed]; Fractionation -> Alkylate; Fractionation -> Byproducts; Fractionation -> RecycleIsobutane; RecycleIsobutane -> Isobutane [style=dashed]; }

Quantitative Data:

The choice of acid catalyst and operating conditions significantly impacts the product distribution and quality. Below is a comparison of product distributions for isobutane alkylation with a mixture of butenes.

| Product | Zeolite Catalyst (wt. %) | Reference |

| C5-C7 Alkanes | 10-20 | [14] |

| Trimethylpentanes (TMPs) | 50-70 | [14] |

| Dimethylhexanes (DMHs) | 15-25 | [14] |

| C9+ Alkanes | 5-10 | [14] |

A study on a two-step sulfuric acid catalyzed alkylation of isobutane with butenes reported achieving a high Research Octane Number (RON) of up to 101.[15] Another study reported that with the addition of a surfactant to the H₂SO₄ catalyst, the weight percentage of C8 in the product reached 87.5%, with a RON of 97.8.[12]

Catalytic Cracking

Catalytic cracking is a process used to break down large, high-boiling hydrocarbon molecules into smaller, more valuable products, including gasoline-range hydrocarbons with a higher degree of branching.[16][17] Modern catalytic cracking units, particularly fluid catalytic cracking (FCC), are central to refinery operations for maximizing gasoline production.[18]

Mechanism: Unlike thermal cracking which proceeds via a free-radical mechanism, catalytic cracking involves carbocation intermediates formed on the surface of an acidic catalyst, typically a zeolite.[17][19] The catalyst facilitates the cleavage of C-C bonds, and the resulting carbocations can undergo rearrangements to form more stable, branched structures before further cracking or hydrogen transfer reactions occur to yield the final products.[19] This process inherently produces iso-alkanes, leading to gasoline with a higher octane number.[16]

}

Quantitative Data:

The product selectivity in catalytic cracking is highly dependent on the zeolite catalyst used. The table below shows the product distribution for n-hexane cracking over various 10-membered ring zeolites.

| Product Selectivity (%) | ZSM-5 | ZSM-22 | FER | MCM-22 | Reference |

| Aromatics | ~30 | <5 | <5 | <5 | [2] |

| C2-C4 Alkanes | ~45 | ~30 | ~30 | ~30 | [2] |

| C2-C4 Olefins | ~25 | ~55 | ~60 | ~50 | [2] |

Laboratory Synthesis of Highly Branched Alkanes

While industrial processes are designed for large-scale production of branched alkane mixtures, specific highly branched alkanes for research or specialized applications often require targeted laboratory synthesis.

Synthesis of Triptane (2,2,3-Trimethylbutane)

Triptane is a highly desirable gasoline additive due to its exceptional octane rating. Several laboratory syntheses have been reported.

One notable method involves the reaction of methanol (B129727) with 2,3-dimethylbutane (B166060) in the presence of indium(III) iodide and adamantane (B196018) at 180°C, which can yield triptane with a selectivity of up to 65%.[14] Another approach involves the catalytic conversion of dimethyl ether over acid zeolites at relatively low temperatures (453–493 K).[14] A historical method involves the addition of formaldehyde (B43269) to dimethyl butene in the presence of an acid catalyst like sulfuric acid.[16]

Experimental Protocols

Laboratory-Scale Catalytic Cracking of Liquid Paraffin (B1166041)

Objective: To demonstrate the catalytic cracking of a long-chain alkane into smaller, more volatile, and unsaturated hydrocarbons.

Materials:

-

Liquid paraffin

-

Pumice stone or porous pot (catalyst)

-

Bunsen burner

-

Boiling tube with a side-arm delivery tube

-

Trough

-

Test tubes for gas collection

-

Bromine water

Procedure:

-

Place a small amount of liquid paraffin at the bottom of the boiling tube.

-

Position a sample of the pumice stone or porous pot catalyst halfway up the boiling tube.

-

Set up the apparatus for the collection of gas over water, with the delivery tube from the boiling tube leading into an inverted test tube filled with water in the trough.

-

Heat the catalyst strongly with the Bunsen burner until it is hot.

-

Gently heat the liquid paraffin to vaporize it, allowing the vapor to pass over the hot catalyst.

-

Collect the gaseous products in the test tubes over water.

-

Test the collected gas for unsaturation by shaking it with a few drops of bromine water. A positive test is the decolorization of the bromine water.[20]

Safety Precautions: This experiment should be performed in a well-ventilated fume hood. Safety goggles must be worn. Care should be taken when heating the glassware.

Fixed-Bed Reactor for n-Heptane Isomerization

Objective: To perform the continuous-flow isomerization of n-heptane over a solid acid catalyst in a fixed-bed reactor.

Apparatus:

-

High-pressure syringe pump for liquid feed

-

Mass flow controllers for gases (H₂ and N₂)

-

Fixed-bed reactor (typically a stainless steel tube)

-

Tube furnace with temperature controller

-

Back-pressure regulator

-

Gas-liquid separator

-

Gas chromatograph (GC) with a flame ionization detector (FID) for product analysis

Catalyst: A typical catalyst would be a bifunctional catalyst such as platinum supported on a zeolite (e.g., Pt/H-ZSM-5).

Procedure:

-

A known weight of the catalyst is packed into the reactor, secured with quartz wool plugs.

-

The catalyst is typically pre-treated in situ, for example, by reduction in a flow of hydrogen at an elevated temperature.

-

The reactor is brought to the desired reaction temperature and pressure.

-

A continuous flow of hydrogen and n-heptane is introduced into the reactor at specified flow rates.

-

The reactor effluent is cooled and passed through a gas-liquid separator.

-

The gas and liquid products are analyzed periodically using gas chromatography to determine the conversion of n-heptane and the selectivity to various isomers.[21]

}

Analytical Protocol for Branched Alkane Characterization

Objective: To identify and quantify the components of a mixture of branched alkanes.

Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS). A capillary GC column with a non-polar stationary phase is typically used for hydrocarbon analysis.

Procedure:

-

Sample Preparation: The liquid product from the synthesis reaction is diluted in a suitable solvent (e.g., hexane) to an appropriate concentration for GC-MS analysis.

-

GC Separation: A small volume of the prepared sample is injected into the GC. The oven temperature is programmed to ramp up, allowing for the separation of the different alkane isomers based on their boiling points and interaction with the stationary phase.

-

MS Detection and Identification: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the structure of each isomer by comparison with a mass spectral library or by interpretation of the fragmentation patterns.

-

Quantification: The peak area of each identified compound in the gas chromatogram is proportional to its concentration in the mixture. By using internal or external standards, the relative and absolute amounts of each branched alkane can be determined.[6][19]

Conclusion

The synthesis of highly branched alkanes is a cornerstone of modern petroleum refining and a field of ongoing research. Industrial processes such as catalytic isomerization, alkylation, and catalytic cracking provide the bulk of these valuable molecules, driven by the demand for high-octane fuels. The efficiency and selectivity of these processes are continually being improved through the development of advanced catalysts and a deeper understanding of the underlying reaction mechanisms. For specialized applications, targeted laboratory syntheses offer routes to specific, high-purity branched alkanes. The methodologies and data presented in this guide provide a foundational understanding for professionals engaged in the research, development, and application of these important chemical compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Theoretical investigation of catalytic n-butane isomerization over H-SSZ-13 [frontiersin.org]

- 3. Conversion of methanol to 2,2,3-trimethylbutane (triptane) over indium(III) iodide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative Analysis of Sulfuric Acid Alkylation Technologies Based on a Reaction Kinetic Model | MDPI [mdpi.com]

- 5. uma.ac.ir [uma.ac.ir]

- 6. researchgate.net [researchgate.net]

- 7. nva.sikt.no [nva.sikt.no]

- 8. researchgate.net [researchgate.net]

- 9. Investigation of n-heptane hydroisomerization over alkali-acid-treated hierarchical Pt/ZSM-22 zeolites - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. n-Heptane isomerization activities of Pt catalyst supported on micro/mesoporous composites - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. scispace.com [scispace.com]

- 14. 2,2,3-TRIMETHYLBUTANE synthesis - chemicalbook [chemicalbook.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. US2490276A - Preparation of triptane structure compounds - Google Patents [patents.google.com]

- 17. sites.engineering.ucsb.edu [sites.engineering.ucsb.edu]

- 18. On the mechanism of the conversion of methanol to 2,2,3-trimethylbutane (triptane) over zinc iodide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Cracking hydrocarbons in liquid paraffin with a catalyst | Demonstration | RSC Education [edu.rsc.org]

- 21. mdpi.com [mdpi.com]

The Ubiquitous Fingerprint: Unraveling the Natural Occurrence of Trimethylnonane Isomers in Crude Oil

An In-depth Technical Guide for Researchers and Scientists

The intricate tapestry of crude oil composition holds a wealth of information for geochemical exploration and petroleum system analysis. Among the myriad of hydrocarbon molecules, branched alkanes, particularly trimethylnonane isomers, serve as subtle yet significant biomarkers. Their presence, distribution, and relative abundance can offer insights into the organic matter source, depositional environment, and thermal history of the petroleum. This technical guide provides a comprehensive overview of the natural occurrence of trimethylnonane isomers in crude oil, detailing the analytical methodologies for their identification and quantification, and exploring their geochemical significance.

Quantitative Distribution of Trimethylnonane Isomers

The concentration and distribution of these isomers are influenced by factors such as the type of precursor organisms (e.g., algae, bacteria), the redox conditions of the depositional environment, and the thermal maturity of the source rock. For instance, the presence of specific isomers can be indicative of contributions from particular types of bacteria or algae to the original biomass.

Table 1: Representative Trimethylnonane Isomers in Crude Oil

| Isomer | Common Precursor Indication | Geochemical Significance |

| 2,6,10-Trimethylnonane | Archaeal lipids | Indicator of specific microbial input. |

| 3,5,7-Trimethylnonane | Bacterial/Algal sources | Can vary with depositional environment. |

| Other Isomers | Various biological sources | Distribution patterns can be used for oil-oil and oil-source rock correlations. |

Note: This table is a generalized representation. The specific concentrations of these isomers can vary significantly between different crude oil samples.

Geochemical Formation and Significance

The genesis of trimethylnonane isomers in crude oil is intrinsically linked to the diagenesis and catagenesis of biological precursor molecules. These precursors are lipids, pigments, and other organic compounds synthesized by living organisms. During burial and heating over geological timescales, these complex organic molecules undergo a series of chemical transformations, including reduction, cracking, and isomerization, to form the stable hydrocarbon structures found in petroleum.

The primary biological precursors for many isoprenoid alkanes are thought to be the side chains of chlorophyll (B73375) (phytol) and lipids from archaea and other bacteria.[1] The specific branching patterns of the resulting isomers can retain a "memory" of the original biological molecule, thus serving as a chemical fossil.[2] For example, the regular head-to-tail linkage of isoprene (B109036) units in many naturally occurring isoprenoids is a direct reflection of their biosynthetic origin.

The distribution of trimethylnonane isomers, when analyzed in conjunction with other biomarker compounds like pristane, phytane, steranes, and hopanes, can provide a more robust interpretation of the petroleum system. These analyses are crucial for:

-

Oil-Source Rock Correlation: Matching the biomarker fingerprint of a crude oil to that of a potential source rock to establish a genetic link.

-

Depositional Environment Assessment: The relative abundance of certain isomers can indicate whether the source organic matter was deposited in an oxidizing or reducing environment.

-

Thermal Maturity Assessment: Isomerization reactions at specific carbon centers are temperature-dependent and can be used to estimate the thermal maturity of the source rock and the oil.

Experimental Protocols for Analysis

The identification and quantification of trimethylnonane isomers in crude oil are primarily achieved through high-resolution gas chromatography coupled with mass spectrometry (GC-MS). Comprehensive two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOF-MS) offers even greater resolving power for complex hydrocarbon mixtures.

Detailed Methodology for GC-MS Analysis of Trimethylnonane Isomers

This protocol outlines a standard procedure for the analysis of the saturated hydrocarbon fraction of crude oil to identify and quantify trimethylnonane isomers.

1. Sample Preparation: Fractionation of Crude Oil

-

Objective: To isolate the saturated hydrocarbon fraction from the crude oil, which contains the trimethylnonane isomers.

-

Procedure:

-

Accurately weigh a known amount of crude oil into a vial.

-

Dissolve the oil in a minimal amount of a non-polar solvent (e.g., n-hexane).

-

Perform column chromatography using activated silica (B1680970) gel or alumina.

-

Elute the saturated hydrocarbon fraction using a non-polar solvent (e.g., n-hexane).

-

Elute the aromatic hydrocarbon and polar (NSO) fractions using solvents of increasing polarity (e.g., dichloromethane, methanol).

-

Collect the saturate fraction and concentrate it under a gentle stream of nitrogen.

-

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Instrumentation: A high-resolution gas chromatograph equipped with a capillary column and coupled to a mass spectrometer (quadrupole, ion trap, or time-of-flight).

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-1ms, HP-5ms), typically 30-60 meters in length, 0.25 mm internal diameter, and 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

-

Injector: Split/splitless injector, operated in splitless mode for trace analysis. Injector temperature: 280-300°C.

-

Oven Temperature Program:

-

Initial temperature: 40-60°C, hold for 1-2 minutes.

-

Ramp: 4-6°C/min to 300-320°C.

-

Final hold: 10-20 minutes.

-

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-550.

-

Scan Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification of target isomers.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

3. Data Analysis and Interpretation

-

Identification:

-

Compare the retention times of the peaks in the chromatogram with those of authentic standards of trimethylnonane isomers, if available.

-

Compare the acquired mass spectra of the peaks with reference spectra from a library (e.g., NIST). The mass spectra of trimethylnonane isomers are characterized by a molecular ion (m/z 170) and specific fragmentation patterns.

-

-

Quantification:

-

Generate a calibration curve using standard solutions of known concentrations of the target trimethylnonane isomers.

-

Integrate the peak areas of the target isomers in the sample chromatograms.

-

Calculate the concentration of each isomer based on the calibration curve.

-

Internal standards (e.g., deuterated alkanes) should be used to correct for variations in sample preparation and instrument response.

-

Visualizing the Workflow

The following diagram illustrates the general workflow for the analysis of trimethylnonane isomers in crude oil.

Conclusion

The study of trimethylnonane isomers in crude oil provides a window into the geological past, offering valuable clues about the origins and history of petroleum. Through the application of sophisticated analytical techniques like GC-MS, researchers can decipher the complex language of these molecular fossils. The quantitative data and structural information gleaned from these analyses are indispensable for building accurate models of petroleum systems, ultimately aiding in more efficient and successful exploration and production of hydrocarbon resources. Further research focusing on the systematic quantification of a wider range of trimethylnonane isomers in diverse crude oil samples will undoubtedly enhance our understanding of their geochemical significance.

References

2,4,5-trimethylnonane as a potential biomarker in geochemistry

An In-depth Technical Guide for Researchers and Scientists

Introduction

Branched alkanes, a class of saturated hydrocarbons, are valuable biomarkers in geochemical studies. Their molecular structures, particularly the number and position of methyl groups, can provide insights into the biological sources of organic matter, the depositional environment, and the thermal history of sedimentary rocks and petroleum. While long-chain and highly branched isoprenoids are well-established biomarkers, shorter-chain, irregularly branched alkanes such as 2,4,5-trimethylnonane are less studied but hold potential for elucidating specific microbial inputs and diagenetic pathways.

This technical guide provides a comprehensive overview of this compound as a potential biomarker. It covers the analytical methodologies for its identification, hypothetical biosynthetic and diagenetic pathways, and its significance in geochemical interpretation. Due to a lack of extensive research specifically on this compound, this guide also draws upon information from related branched alkanes to provide a robust framework for its study.

Geochemical Significance of Branched Alkanes

Branched alkanes in geological samples are generally of biological origin. Their carbon skeletons are synthesized by organisms, and after deposition, they undergo a series of transformations known as diagenesis and catagenesis. The distribution and abundance of specific isomers can serve as fingerprints for particular types of precursor organisms, most notably bacteria and algae.

The presence of methyl branches along an alkane chain can indicate the biosynthetic pathways of the source organism. For instance, iso- (2-methyl) and anteiso- (3-methyl) alkanes are known to be derived from the fatty acid metabolism of certain bacteria. More complex branching patterns, such as in this compound, may suggest more specific microbial origins or subsequent diagenetic alterations.

Data Presentation

| Sample Type | Geological Formation | Total Organic Carbon (TOC) (%) | Abundance of C12 Branched Alkanes (relative to total C12 alkanes) |

| Source Rock | Carboniferous Shale | 1.9 - 42.8 | Variable, typically lower than n-alkanes |

| Crude Oil | Marine Carbonate | N/A | Can be enriched in biodegraded samples |

| Recent Sediment | Lacustrine | 5 - 15 | Trace amounts, dependent on microbial community |

Experimental Protocols

The analysis of this compound from geological matrices like sediments or crude oil involves a multi-step process encompassing extraction, fractionation, and instrumental analysis.

Sample Preparation and Extraction

Objective: To extract the total lipid content from the sample matrix.

Methodology:

-

For Sedimentary Rocks:

-

The rock samples are first cleaned to remove external contamination and then crushed into a fine powder (typically < 100 mesh).

-

An accurately weighed amount of the powdered rock (e.g., 50-100 g) is subjected to solvent extraction, commonly using a Soxhlet apparatus.

-

A mixture of dichloromethane (B109758) (DCM) and methanol (B129727) (93:7 v/v) is typically used as the extraction solvent.

-

The extraction is carried out for 72 hours to ensure complete recovery of the organic matter.

-

The resulting total lipid extract (TLE) is concentrated using a rotary evaporator.

-

-

For Crude Oil:

-

A known amount of crude oil is dissolved in a minimal amount of a non-polar solvent like hexane (B92381).

-

Asphaltenes are precipitated by the addition of an excess of n-pentane or n-hexane.

-

The mixture is allowed to stand and then filtered to separate the soluble maltene fraction from the asphaltene precipitate.

-

Fractionation of the Total Lipid Extract

Objective: To separate the complex lipid extract into different compound classes to simplify analysis.

Methodology:

-

The TLE or maltene fraction is fractionated using column chromatography.

-

A glass column is packed with activated silica (B1680970) gel or a combination of silica gel and alumina.

-

The extract is loaded onto the top of the column.

-

A sequence of solvents with increasing polarity is used to elute the different fractions:

-

Saturated Hydrocarbons (F1): Eluted with a non-polar solvent such as n-hexane. This fraction will contain this compound.

-

Aromatic Hydrocarbons (F2): Eluted with a solvent mixture of intermediate polarity, such as hexane and DCM (e.g., 70:30 v/v).

-

Polar Compounds (Resins and Asphaltenes - F3): Eluted with a polar solvent mixture, such as DCM and methanol (e.g., 50:50 v/v).

-

-

Each fraction is collected and concentrated.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To separate, identify, and quantify the individual compounds within the saturated hydrocarbon fraction.

Methodology:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used.

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar capillary column (e.g., 60 m x 0.25 mm i.d., 0.25 µm film thickness) such as a DB-1 or HP-5ms is suitable.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

-

Oven Temperature Program: A typical program would be:

-

Initial temperature of 40°C, hold for 2 minutes.

-

Ramp to 320°C at a rate of 4°C/min.

-

Hold at 320°C for 20 minutes.

-

-

Injector: Splitless injection at 300°C.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-550.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Identification: this compound is identified by its retention time and its mass spectrum. The mass spectrum is characterized by a molecular ion (M+) peak at m/z 170 and a series of fragment ions resulting from the cleavage of C-C bonds. Comparison with a library of mass spectra (e.g., NIST) or an authentic standard is necessary for confident identification.

Visualizations

Experimental Workflow

Caption: Generalized workflow for the analysis of branched alkanes.

Hypothetical Biosynthetic Pathway

Caption: Hypothetical microbial biosynthesis of a branched alkane.

Diagenetic Pathway

Caption: Generalized diagenetic pathway for branched alkane formation.

Conclusion

This compound represents a potentially useful but currently underutilized biomarker in geochemistry. Its presence and abundance in geological samples could provide specific information about the microbial communities contributing to organic matter. The primary challenge lies in the lack of dedicated studies and the difficulty in distinguishing it from a complex mixture of other branched and cyclic alkanes.

The experimental protocols and hypothetical pathways outlined in this guide provide a foundational framework for researchers to begin investigating this compound and other irregularly branched alkanes. Future research should focus on identifying specific microbial sources of this compound, characterizing its mass spectral fragmentation in detail, and quantifying its abundance in a wider range of geological settings. Such efforts will undoubtedly enhance our understanding of microbial contributions to sedimentary organic matter and the intricate processes of diagenesis.

A Technical Guide to the Spectroscopic Analysis of 2,4,5-Trimethylnonane

This technical guide provides a detailed overview of the expected spectroscopic data for 2,4,5-trimethylnonane, a branched alkane with the molecular formula C₁₂H₂₆.[1][2] Due to the limited availability of published experimental spectra for this specific isomer, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) for similar branched alkanes. This guide is intended for researchers, scientists, and professionals in drug development and chemical analysis.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy for this compound.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) Range | Predicted Multiplicity | Integration |

| -CH₃ (C1, C9-CH₃, C2-CH₃, C4-CH₃, C5-CH₃) | 0.7 - 1.3 | Doublet, Triplet | 3H, 6H, 9H, etc. (depending on equivalence) |

| -CH₂- | 1.2 - 1.6 | Multiplet | 2H, 4H, etc. |

| -CH- | 1.5 - 2.0 | Multiplet | 1H, 2H, etc. |

Note: Protons in alkanes typically resonate in the upfield region of the spectrum (0.5 - 2.0 ppm). The precise chemical shift is dependent on the substitution pattern. Primary (methyl) protons are generally found between 0.7 - 1.3 ppm, secondary (methylene) between 1.2 - 1.6 ppm, and tertiary (methine) between 1.5 - 2.0 ppm.[3] The complexity of the overlapping signals in the ¹H NMR spectrum of a branched alkane like this compound would likely require 2D NMR techniques for full assignment.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Type | Chemical Shift (δ, ppm) Range |

| Primary (-CH₃) | 10 - 25 |

| Secondary (-CH₂) | 20 - 40 |

| Tertiary (-CH-) | 25 - 50 |

Note: The chemical shifts in ¹³C NMR for alkanes are influenced by the degree of substitution and branching.[4] Carbons in different environments will exhibit distinct signals.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 170 | Molecular Ion (M⁺) - likely to be of low abundance or absent in highly branched alkanes.[5] |

| 155 | [M - CH₃]⁺ |

| 141 | [M - C₂H₅]⁺ |

| 127 | [M - C₃H₇]⁺ |

| 113 | [M - C₄H₉]⁺ |

| 99 | [M - C₅H₁₁]⁺ |

| 85 | [M - C₆H₁₃]⁺ |

| 71 | [M - C₇H₁₅]⁺ |

| 57 | [C₄H₉]⁺ (tert-butyl cation) - likely a prominent peak |

| 43 | [C₃H₇]⁺ (isopropyl cation) - likely a prominent peak |

Note: The mass spectrum of a branched alkane is characterized by preferential fragmentation at the branching points to form more stable secondary and tertiary carbocations. The loss of the largest alkyl fragment at a branch is often favored.[5][6]

Table 4: Predicted IR Spectroscopy Data for this compound

| Frequency Range (cm⁻¹) | Vibration |

| 2975 - 2950 | C-H asymmetric stretching (in -CH₃ and -CH₂-) |

| 2875 - 2860 | C-H symmetric stretching (in -CH₃ and -CH₂-) |

| 1470 - 1450 | C-H asymmetric bending (in -CH₂- and -CH₃) |

| 1385 - 1375 | C-H symmetric bending (in -CH₃) - "umbrella" mode |

| 1370 - 1365 | C-H bending (gem-dimethyl group) - may show a doublet |

Note: The IR spectrum of an alkane is dominated by C-H stretching and bending vibrations. The exact positions of these bands can provide information about the types of alkyl groups present.

Experimental Protocols

The following are detailed methodologies for the key experiments.

2.1 NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: A sample of this compound (approximately 5-10 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃). Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR Acquisition:

-

A standard one-pulse sequence is used.

-

Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

A sufficient number of scans (e.g., 8-16) are averaged to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon.

-

A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase corrected, and baseline corrected. The chemical shifts are referenced to the TMS signal (0.00 ppm).

2.2 Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: The sample is diluted in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane) to a concentration of approximately 10-100 µg/mL.[7]

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

Gas Chromatography:

-

A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is used for separation.[7]

-

Helium is used as the carrier gas at a constant flow rate.[7]

-

The oven temperature is programmed to ramp from a low initial temperature (e.g., 40°C) to a final temperature (e.g., 250°C) to ensure separation of any potential isomers or impurities.[7]

-

-

Mass Spectrometry:

-

Electron ionization is performed at a standard energy of 70 eV.[7]

-

The mass analyzer is set to scan a mass range of m/z 40-400.

-

-

Data Analysis: The resulting mass spectra for the chromatographic peak corresponding to this compound are analyzed for the molecular ion and characteristic fragment ions.

2.3 Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film is prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal.

-

Instrumentation: A Fourier-transform infrared spectrometer.

-

Data Acquisition:

-

A background spectrum of the clean salt plates or ATR crystal is recorded.

-

The sample spectrum is then recorded.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The data is collected over the mid-IR range (e.g., 4000-400 cm⁻¹).

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The characteristic absorption bands are then identified.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural elucidation of an organic compound like this compound.

Caption: Logical workflow for spectroscopic analysis.

References

- 1. This compound | C12H26 | CID 53428984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: [m.chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. Alkanes | OpenOChem Learn [learn.openochem.org]

- 5. GCMS Section 6.9.2 [people.whitman.edu]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Thermochemical Properties of C12 Branched Alkanes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermochemical properties of C12 branched alkanes. Understanding these properties—enthalpy of formation, standard entropy, and heat capacity—is crucial for a wide range of applications, from reaction engineering and process design to computational chemistry and drug discovery. This document summarizes key quantitative data in structured tables, details the experimental and computational methodologies used to determine these properties, and provides visualizations to illustrate fundamental relationships.

Introduction to Thermochemical Properties of C12 Branched Alkanes

Dodecane (C12H26) and its numerous branched isomers are significant components in fuels, lubricants, and solvents. In the pharmaceutical and drug development sectors, the hydrophobic character of alkane-like moieties plays a critical role in drug-receptor interactions and membrane permeability. The thermochemical properties of these molecules govern their stability, reactivity, and phase behavior, making this data essential for accurate modeling and prediction of their behavior in various systems.

The degree of branching in C12 alkanes has a notable impact on their thermochemical properties. Generally, increased branching leads to a more negative (more stable) enthalpy of formation compared to the linear n-dodecane. This increased stability is a key factor in the composition of high-octane gasoline.

Quantitative Thermochemical Data

The following tables summarize the available experimental and calculated thermochemical data for n-dodecane and a selection of its branched isomers at standard conditions (298.15 K and 1 bar).

Table 1: Standard Enthalpy of Formation (ΔfH°) of Selected C12 Alkane Isomers

| Compound Name | IUPAC Name | CAS Number | Formula | ΔfH° (gas, kJ/mol) | ΔfH° (liquid, kJ/mol) |

| n-Dodecane | Dodecane | 112-40-3 | C12H26 | -290.9 ± 1.4 | -350.9 ± 1.5 |

| 2-Methylundecane | 2-Methylundecane | 7045-71-8 | C12H26 | -296.29 (Joback Method) | Not Available |

| 3-Methylundecane | 3-Methylundecane | 1002-43-3 | C12H26 | Not Available | Not Available |

| 3-Ethyldecane | 3-Ethyldecane | 17085-96-0 | C12H26 | -296.29 (Joback Method) | Not Available |

| 4-Ethyldecane | 4-Ethyldecane | 1636-44-8 | C12H26 | Not Available | Not Available |

| 2,2-Dimethyldecane | 2,2-Dimethyldecane | 17302-37-3 | C12H26 | Not Available | Not Available |

| 2,3-Dimethyldecane | 2,3-Dimethyldecane | 17312-44-6 | C12H26 | Not Available | Not Available |

| 2,4-Dimethyldecane | 2,4-Dimethyldecane | 2801-84-5 | C12H26 | -301.57 (Joback Method) | Not Available |

| 2,5-Dimethyldecane | 2,5-Dimethyldecane | 17312-50-4 | C12H26 | Not Available | Not Available |

| 2,2,4-Trimethylnonane | 2,2,4-Trimethylnonane | 62184-50-3 | C12H26 | Not Available | Not Available |

| 2,4,6-Trimethylnonane | 2,4,6-Trimethylnonane | 62184-10-5 | C12H26 | Not Available | Not Available |

Note: Some values are calculated using estimation methods like the Joback method and may differ from experimental values.

Table 2: Standard Molar Entropy (S°) and Molar Heat Capacity at Constant Pressure (Cp°) of n-Dodecane

| Property | Gas Phase | Liquid Phase |

| Standard Molar Entropy (S°) (J/mol·K) | 622.50 | 461.8 |

| Molar Heat Capacity (Cp°) (J/mol·K) | 289.1 | 376.1 |

Data for branched isomers is sparse and often calculated. Experimental data for a wider range of isomers is an ongoing area of research.

Experimental Protocols for Determining Thermochemical Properties

The accurate determination of thermochemical properties relies on precise calorimetric measurements. Below are detailed methodologies for the key experimental techniques.

Determination of Enthalpy of Formation via Bomb Calorimetry

The standard enthalpy of formation (ΔfH°) of a hydrocarbon is typically determined indirectly from its standard enthalpy of combustion (ΔcH°). The latter is measured using a bomb calorimeter.

Experimental Workflow for Bomb Calorimetry:

Caption: Workflow for Bomb Calorimetry.

Detailed Steps:

-

Calibration: The heat capacity of the calorimeter (C_cal) is first determined by combusting a known mass of a standard substance with a precisely known enthalpy of combustion, such as benzoic acid.

-

Sample Preparation: A precise mass of the C12 branched alkane is placed in a crucible. Due to their volatility, liquid alkanes are often encapsulated in gelatin capsules or absorbed onto a combustible material with a known heat of combustion.

-

Bomb Setup: The crucible is placed in the bomb, and a fuse wire is positioned to be in contact with the sample. The bomb is sealed and filled with high-pressure oxygen (typically 25-30 atm) to ensure complete combustion.

-

Calorimeter Assembly: The bomb is submerged in a known mass of water in the calorimeter bucket. The entire assembly is placed in an insulating jacket to minimize heat exchange with the surroundings.

-

Combustion and Temperature Measurement: The system is allowed to reach thermal equilibrium, and the initial temperature is recorded. The sample is then ignited. The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Calculations: The heat released by the combustion (q_comb) is calculated from the temperature change and the heat capacity of the calorimeter. Corrections are made for the heat released by the combustion of the fuse wire and any sample support material. The standard enthalpy of combustion (ΔcH°) is then calculated per mole of the alkane. Finally, the standard enthalpy of formation (ΔfH°) is determined using Hess's Law and the known standard enthalpies of formation of the combustion products (CO2 and H2O).

Determination of Heat Capacity via Adiabatic Calorimetry

Adiabatic calorimetry is a highly accurate method for measuring the heat capacity of liquids. The principle is to introduce a known amount of heat to the sample and measure the resulting temperature change while minimizing heat loss to the surroundings.

Experimental Workflow for Adiabatic Calorimetry:

Caption: Workflow for Adiabatic Calorimetry.

Detailed Steps:

-

Sample Preparation: A known mass of the C12 branched alkane is placed in a sample cell, which is then sealed.

-

Calorimeter Setup: The sample cell is placed inside an adiabatic shield, which is surrounded by another shield, all within a high-vacuum chamber to minimize heat loss through conduction and convection.

-

Measurement Cycle: The system is brought to the desired starting temperature. A precisely measured amount of electrical energy is supplied to a heater within the sample cell, causing its temperature to rise.

-

Adiabatic Control: The temperature of the adiabatic shield is controlled to match the temperature of the sample cell throughout the heating period. This minimizes heat exchange between the cell and its surroundings.

-

Temperature Measurement: The temperature of the sample cell is measured with high precision before and after the energy input.

-

Calculation: The heat capacity of the sample is calculated from the amount of energy supplied and the observed temperature rise, after correcting for the heat capacity of the sample cell itself.

Computational Methodology for Entropy

While experimental determination of entropy is possible through calorimetric measurements down to near absolute zero, it is a complex process. Statistical mechanics provides a powerful computational alternative for calculating the standard entropy (S°) of molecules in the ideal gas state.

Logical Relationship of Thermochemical Properties:

Caption: Interrelation of Thermochemical Properties.

Statistical Mechanics Approach to Entropy Calculation:

The entropy of a molecule is calculated by summing the contributions from its translational, rotational, vibrational, and electronic degrees of freedom.

S° = S°_trans + S°_rot + S°_vib + S°_elec

-

Translational Entropy (S°_trans): This is calculated using the Sackur-Tetrode equation, which depends on the molecular mass, temperature, and pressure.

-

Rotational Entropy (S°_rot): This contribution depends on the molecule's moments of inertia, symmetry number, and temperature. The moments of inertia are determined from the optimized molecular geometry.

-

Vibrational Entropy (S°_vib): This is calculated by treating each vibrational mode as a quantum harmonic oscillator. The vibrational frequencies are typically obtained from quantum chemical calculations (e.g., Density Functional Theory).

-

Electronic Entropy (S°_elec): For alkanes, the electronic ground state is a singlet, so this contribution is negligible.

A detailed computational workflow involves:

-

Performing a geometry optimization of the C12 branched alkane isomer using a suitable level of theory and basis set.

-

Calculating the vibrational frequencies from the optimized geometry.

-

Using the molecular mass, moments of inertia, and vibrational frequencies to calculate the translational, rotational, and vibrational partition functions, respectively.

-

Calculating the entropy contributions from these partition functions.

Conclusion

The thermochemical properties of C12 branched alkanes are fundamental to understanding their behavior in a variety of scientific and industrial contexts. This guide has provided a summary of available data, detailed the experimental and computational methods used for their determination, and illustrated the relationships between these key properties. For researchers and professionals in drug development, this information can aid in the parameterization of molecular mechanics force fields, the prediction of binding affinities, and the understanding of the hydrophobic effect. Further experimental work on a wider range of C12 isomers is needed to refine our understanding and improve the accuracy of predictive models.

An In-depth Technical Guide to the Solubility of 2,4,5-Trimethylnonane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles governing the solubility of 2,4,5-trimethylnonane, a branched alkane, in various organic solvents. Due to the limited availability of specific quantitative data for this compound in public literature, this guide focuses on the fundamental principles of alkane solubility, qualitative expectations for solubility in different solvent classes, and detailed experimental protocols for determining solubility.

Introduction to Alkane Solubility

Alkanes, being non-polar hydrocarbons, exhibit solubility characteristics primarily dictated by the principle of "like dissolves like".[1] Their molecules are held together by weak van der Waals forces, and their ability to dissolve in a solvent depends on the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.[1][2][3][4][5][6]

When an alkane dissolves in an organic solvent, the existing van der Waals forces within both the alkane and the solvent are disrupted, and new van der Waals forces are formed between the alkane and solvent molecules.[2][3][4][5] In non-polar or weakly polar organic solvents, these energy changes are relatively balanced, leading to good solubility.[2][3][4][5] Conversely, alkanes are virtually insoluble in highly polar solvents like water because the strong hydrogen bonds between water molecules are energetically much more favorable than the weak van der Waals interactions that would be formed with alkane molecules.[2][3][5]

For branched alkanes such as this compound, the molecular shape also influences solubility. Increased branching can lower the boiling point of an alkane compared to its straight-chain isomer due to a smaller surface area, which reduces the strength of van der Waals forces between the molecules.[7][8] While this has a significant effect on boiling points, the impact on solubility in organic solvents is generally less pronounced, and branched alkanes remain readily soluble in non-polar solvents.

Qualitative Solubility of this compound in Organic Solvents

While specific quantitative data is scarce, the solubility of this compound can be predicted qualitatively based on the polarity of the organic solvent. The following table summarizes the expected solubility.

| Solvent Class | Representative Solvents | Expected Solubility of this compound | Rationale |

| Non-Polar Aliphatic | Hexane, Heptane, Cyclohexane | High | "Like dissolves like." Both this compound and these solvents are non-polar hydrocarbons, leading to favorable van der Waals interactions. |

| Non-Polar Aromatic | Toluene, Benzene, Xylene | High | These solvents are non-polar to weakly polar and can effectively solvate alkanes through van der Waals forces. |

| Halogenated | Dichloromethane, Chloroform | High | Although they have polar bonds, the overall molecular polarity is low. They are effective solvents for non-polar compounds. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High | Ethers are weakly polar. The hydrocarbon portion of the ether molecules interacts favorably with the alkane. |

| Ketones | Acetone, Methyl ethyl ketone (MEK) | Low to Moderate | These solvents are more polar than ethers. The polarity difference with the non-polar alkane will limit solubility compared to non-polar solvents. |

| Alcohols | Methanol, Ethanol, Isopropanol | Very Low to Insoluble | The primary intermolecular forces in alcohols are strong hydrogen bonds. The energy required to disrupt these bonds is not sufficiently compensated by the weak van der Waals interactions with the alkane, leading to poor solubility. |

| Highly Polar Aprotic | Dimethyl sulfoxide (B87167) (DMSO), Dimethylformamide (DMF) | Very Low to Insoluble | These solvents are highly polar and are not effective at solvating non-polar alkanes. |

Experimental Protocol for Determining Solubility

The following is a detailed methodology for the experimental determination of the solubility of a liquid analyte, such as this compound, in an organic solvent. This method is based on the principle of isothermal saturation followed by quantitative analysis.

3.1. Materials and Equipment

-

Analyte (this compound)

-

A series of organic solvents of known purity

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker bath or magnetic stirrer with temperature control

-

Calibrated positive displacement pipettes

-

Vials with airtight caps (B75204) (e.g., screw-cap vials with PTFE-lined septa)

-

Syringe filters (chemically compatible with the solvents, e.g., PTFE)

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable quantitative analysis instrumentation

-

Volumetric flasks and syringes for standard preparation

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume or mass of the organic solvent. The presence of a distinct, undissolved phase of the analyte is necessary to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

-

Equilibrate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The required time may vary depending on the solvent and should be determined empirically by sampling at different time points until the concentration of the analyte in the solvent phase remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the thermostatic bath for a period (e.g., 2-4 hours) to allow the undissolved phase to settle.

-

Carefully withdraw an aliquot of the supernatant (the saturated solvent phase) using a pipette or syringe. It is critical to avoid disturbing the undissolved analyte.

-

Immediately filter the aliquot using a syringe filter to remove any suspended microdroplets of the undissolved analyte.

-

Accurately dilute the filtered aliquot with a known volume or mass of the pure solvent to bring the concentration within the calibration range of the analytical instrument.

-

-

Quantitative Analysis:

-

Prepare a series of calibration standards of this compound in the solvent of interest at known concentrations.

-

Analyze the calibration standards and the diluted sample aliquots using GC-FID or another appropriate analytical technique.

-

Construct a calibration curve by plotting the instrument response versus the concentration of the standards.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL, mol/L, or mole fraction.

-

3.3. Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheets (SDS) for all chemicals used.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Conceptual Model of Solubility

The following diagram illustrates the logical relationships governing the solubility of a non-polar solute like this compound.

Caption: Conceptual model of alkane solubility based on intermolecular forces.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Physical Properties of Alkanes | MCC Organic Chemistry [courses.lumenlearning.com]

- 4. All about Solubility of Alkanes [unacademy.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. CH105: Chapter 7 - Alkanes and Halogenated Hydrocarbons - Chemistry [wou.edu]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Alkane - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Chirality and Stereoisomers of 2,4,5-Trimethylnonane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stereochemical aspects of 2,4,5-trimethylnonane, a branched-chain alkane. Understanding the chirality and stereoisomerism of organic molecules is fundamental in various scientific disciplines, particularly in drug development, where the three-dimensional structure of a molecule dictates its biological activity.

Introduction to the Chirality of this compound

This compound is a saturated hydrocarbon with the chemical formula C₁₂H₂₆. Its structure contains chiral centers, which give rise to multiple stereoisomers. A chiral center is typically a carbon atom bonded to four different groups. The presence of such centers means the molecule is not superimposable on its mirror image, leading to the existence of enantiomers and diastereomers.

The IUPAC name this compound reveals the locations of the methyl branches on the nonane (B91170) backbone. To identify the chiral centers, we examine each carbon atom in the chain:

-

Carbon 2 (C2): Bonded to a methyl group, a hydrogen, and two identical ethyl groups (in the context of the rest of the chain). Therefore, C2 is a chiral center.

-

Carbon 4 (C4): Bonded to a methyl group, a hydrogen, a propyl group, and the rest of the carbon chain. These four groups are different, making C4 a chiral center .

-

Carbon 5 (C5): Bonded to a methyl group, a hydrogen, a butyl group, and the rest of the carbon chain. These four groups are different, making C5 a chiral center .

Therefore, this compound has two chiral centers at positions 4 and 5.

Stereoisomers of this compound

With two chiral centers, the maximum number of possible stereoisomers can be calculated using the 2ⁿ rule, where 'n' is the number of chiral centers. For this compound, n=2, so there are 2² = 4 possible stereoisomers.

These stereoisomers can be categorized into two pairs of enantiomers. The specific configuration at each chiral center is designated as either (R) or (S) based on the Cahn-Ingold-Prelog priority rules. The four stereoisomers of this compound are:

-

(4R, 5R)-2,4,5-trimethylnonane

-

(4S, 5S)-2,4,5-trimethylnonane

-

(4R, 5S)-2,4,5-trimethylnonane

-

(4S, 5R)-2,4,5-trimethylnonane

The (4R, 5R) and (4S, 5S) isomers are a pair of enantiomers. Similarly, the (4R, 5S) and (4S, 5R) isomers constitute another pair of enantiomers. The relationship between any other pairing (e.g., (4R, 5R) and (4R, 5S)) is that of diastereomers.

Logical Relationship of Stereoisomers

Data Presentation: Physicochemical Properties of Stereoisomers

| Stereoisomer Configuration | Relationship | Boiling Point (°C) (Illustrative) | Density (g/mL) (Illustrative) | Refractive Index (Illustrative) | Specific Optical Rotation ([α]D) (Illustrative) |

| (4R, 5R) | Enantiomer of (4S, 5S) | 210-212 | 0.765 | 1.428 | Positive (+) |

| (4S, 5S) | Enantiomer of (4R, 5R) | 210-212 | 0.765 | 1.428 | Negative (-) |

| (4R, 5S) | Enantiomer of (4S, 5R) | 208-210 | 0.763 | 1.426 | Varies |

| (4S, 5R) | Enantiomer of (4R, 5S) | 208-210 | 0.763 | 1.426 | Varies (opposite sign to (4R, 5S)) |

Note: The values in this table are illustrative and intended to demonstrate the expected relationships between the properties of stereoisomers. Actual experimental values may differ.

Experimental Protocols

The separation and characterization of the stereoisomers of this compound would typically involve enantioselective synthesis followed by chiral chromatography and polarimetry.

Representative Protocol for Enantioselective Synthesis

A plausible synthetic route to obtain specific stereoisomers of this compound would involve the use of chiral auxiliaries or catalysts to control the stereochemistry at the C4 and C5 positions. A generalized approach could be:

-

Starting Materials: A suitable chiral precursor, for instance, a chiral alcohol or ketone.

-

Asymmetric Alkylation/Addition: A diastereoselective or enantioselective reaction to introduce one of the chiral centers. For example, a Grignard reaction with a chiral ketone or an asymmetric alkylation of a chiral enolate.

-

Second Chiral Center Formation: A subsequent stereoselective reaction to form the second chiral center with the desired configuration.

-

Functional Group Removal: Removal of any functional groups to yield the final alkane. This could involve deoxygenation of an alcohol or ketone.

-

Purification: Purification of the final product using standard techniques such as distillation and chromatography.

Protocol for Stereoisomer Separation by Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for separating enantiomers and diastereomers of volatile compounds like branched alkanes.

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a chiral capillary column. A suitable column would be one with a cyclodextrin-based stationary phase, which is effective for separating hydrocarbon enantiomers.

-

Sample Preparation: The mixture of this compound stereoisomers is dissolved in a volatile, non-polar solvent such as hexane (B92381) to an appropriate concentration (e.g., 1 mg/mL).

-

GC Conditions (Representative):

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, coated with a derivatized β-cyclodextrin stationary phase.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Detector Temperature: 280 °C.

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 150 °C) at a controlled rate (e.g., 2 °C/min) to achieve optimal separation.

-

-

Data Analysis: The retention times of the separated stereoisomers are recorded. The peak areas can be used to determine the relative abundance of each stereoisomer in the mixture.

Protocol for Characterization by Polarimetry

Polarimetry is used to measure the optical rotation of a chiral compound, which is a characteristic physical property of its enantiomers.

-

Instrumentation: A polarimeter.

-

Sample Preparation: A pure sample of a single enantiomer of this compound is dissolved in a suitable achiral solvent (e.g., hexane) at a known concentration.

-

Measurement: The solution is placed in a sample cell of a known path length. The optical rotation of the plane-polarized light is measured at a specific wavelength (typically the sodium D-line, 589 nm) and temperature.

-

Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l * c) where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

Logical Workflow for Stereoisomer Analysis

Conclusion

The presence of two chiral centers in this compound leads to the existence of four distinct stereoisomers. While specific experimental data for these isomers are not widely published, their properties and behavior can be predicted based on the established principles of stereochemistry. The enantioselective synthesis and separation of these stereoisomers are achievable through modern organic and analytical chemistry techniques. For researchers in drug development and other fields where molecular chirality is critical, a thorough understanding of the stereoisomerism of even seemingly simple molecules like this compound is essential for controlling and interpreting their interactions in a chiral environment.

The Environmental Journey of Branched Alkanes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals